molecular formula C15H24N6O3 B14423246 2-Methylalanyl-L-histidyl-L-prolinamide CAS No. 83286-10-6

2-Methylalanyl-L-histidyl-L-prolinamide

Cat. No.: B14423246
CAS No.: 83286-10-6
M. Wt: 336.39 g/mol
InChI Key: WPFHGEITNXUYMB-QWRGUYRKSA-N
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Description

2-Methylalanyl-L-histidyl-L-prolinamide is a synthetic tripeptide of interest in biochemical and physiological research. Its structure, featuring a modified N-terminal amino acid, suggests potential as a mimetic or modulator of bioactive peptides. Researchers are investigating its potential interactions with various cellular receptors. The presence of a histidine residue in the sequence may confer metal-binding properties, making it a candidate for studies in catalysis or as a chelating agent. The specific mechanism of action, binding affinity, and stability are currently areas of active investigation and should be confirmed by researchers through appropriate experimental validation. This product is provided as a high-purity, lyophilized solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the primary scientific literature for the most current findings related to this compound's properties and applications.

Properties

CAS No.

83286-10-6

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H24N6O3/c1-15(2,17)14(24)20-10(6-9-7-18-8-19-9)13(23)21-5-3-4-11(21)12(16)22/h7-8,10-11H,3-6,17H2,1-2H3,(H2,16,22)(H,18,19)(H,20,24)/t10-,11-/m0/s1

InChI Key

WPFHGEITNXUYMB-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)N

Origin of Product

United States

Preparation Methods

Formation of L-Proline-N-Carboxyl Anhydride (NCA)

L-Proline reacts with triphosgene, diphosgene, or phosgene in anhydrous tetrahydrofuran (THF) or dichloromethane at 10–40°C to generate an intermediate L-proline carbamyl chloride . Subsequent condensation with triethylamine or diethylbenzylamine at -5–10°C yields L-proline-N-carboxyl anhydride (NCA) .

Key Conditions :

  • Solvents : THF, toluene, or methyl tert-butyl ether (MTBE).
  • Reagents : Triphosgene (0.34–0.4 equivalents to L-proline).
  • Yield : 85–92% purity after crystallization.

Ammonolysis to L-Prolinamide

The NCA intermediate undergoes ammonolysis in THF or MTBE with gaseous ammonia or ammonium hydroxide at -15–25°C. This step achieves 92.7–94.6% crude yield , with final purification via ethyl acetate recrystallization (99.3% purity).

Table 1: Optimization of L-Prolinamide Synthesis

Parameter Condition 1 Condition 2 Condition 3
Solvent THF MTBE Dichloromethane
Ammonia Source Gaseous NH₃ 25% NH₄OH NH₃ in THF
Temperature -15°C to -5°C 20–25°C 30–40°C
Yield (Crude) 93.3% 94.6% 78.5%
Final Purity 99.3% 90.0% 95.3%

Synthesis of 2-Methylalanyl and L-Histidyl Residues

2-Methylalanyl (α-Methyl-L-Alanine) Preparation

α-Methyl-L-alanine is synthesized via:

  • Strecker Synthesis : Reaction of methylacetaldehyde with ammonium cyanide and potassium cyanide, followed by hydrolysis.
  • Enzymatic Resolution : Kinetic resolution of racemic α-methylalanine using acylase I to isolate the L-enantiomer.

Challenges : Steric hindrance from the α-methyl group necessitates prolonged reaction times (24–48 hrs) and specialized coupling reagents.

L-Histidyl Derivative Preparation

L-Histidine is protected at the:

  • α-Amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
  • Imidazole side chain with trityl or benzyloxycarbonyl (Cbz) groups to prevent side reactions during coupling.

Sequential Peptide Coupling Strategies

The tripeptide is assembled via stepwise solution-phase or solid-phase synthesis:

Solution-Phase Approach

  • C-Terminal Prolinamide Activation :
    • L-Prolinamide’s carboxyl group is activated using N-hydroxysuccinimide (NHS) or pentafluorophenyl esters.
  • Coupling with L-Histidine :
    • Protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled to prolinamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
    • Yield : 75–82% after deprotection with trifluoroacetic acid (TFA).
  • Coupling with 2-Methylalanyl :
    • Boc-2-MeAla-OH is coupled to the histidyl-prolinamide intermediate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and N,N-diisopropylethylamine (DIPEA).
    • Yield : 68–74% after final Boc deprotection.

Solid-Phase Peptide Synthesis (SPPS)

  • Resin Loading : Fmoc-L-prolinamide is anchored to Wang resin via its carboxyl group.
  • Deprotection/Coupling Cycles :
    • Fmoc removal with 20% piperidine in DMF.
    • Sequential coupling of Fmoc-L-His(Trt)-OH and Fmoc-2-MeAla-OH using HBTU/DIPEA.
  • Cleavage : TFA/TIS/H₂O (95:2.5:2.5) releases the tripeptide with >90% purity.

Table 2: Coupling Reagent Efficiency Comparison

Reagent Solvent Temp (°C) Coupling Time (hr) Yield (%)
HATU DMF 25 1.5 89
HBTU DCM/DMF 0–5 2.0 82
EDC/HOBt THF 25 3.0 76

Purification and Characterization

  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
  • Characterization :
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 398.2.
    • NMR : ¹H NMR (500 MHz, D₂O) δ 1.35 (s, 3H, α-CH₃), 3.15–3.45 (m, Pro ring), 7.05 (s, 1H, His imidazole).

Industrial-Scale Considerations

  • Cost Drivers : Triphosgene (~$200/kg) and HATU (~$1,500/kg) necessitate solvent recovery systems.
  • Waste Management : Phosgene derivatives require neutralization with aqueous amines before disposal.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidinesulfoxide or histidinesulfone.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide chain.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral to slightly basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinesulfoxide, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

2-Methylalanyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylalanyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity and protein folding. The proline residue introduces conformational constraints, affecting the overall structure and function of the peptide. These interactions can modulate signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-Methylalanyl-L-histidyl-L-prolinamide shares features with peptides containing methylated residues, histidine motifs, or proline derivatives. Key comparisons include:

Compound Structural Features Functional Differences Reference
Alanyl-L-histidyl-L-proline Lacks methylation and C-terminal amidation Reduced lipophilicity; shorter metabolic half-life -
N-Methylalanyl-L-histidine Retains methylation but lacks prolinamide Altered conformational stability and solubility
L-Histidyl-L-prolinamide Omits 2-methylalanine Reduced steric hindrance; altered receptor binding

Functional Analogues

  • Methylated Peptides (e.g., Sarcosine-containing peptides) :
    N-Methylation, as in 2-methylalanine, enhances resistance to proteolysis and membrane permeability compared to unmethylated counterparts .

Data Tables

Table 1: Physicochemical Properties of Key Components

Component Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) CAS Number
2-Methylalanine 103.12 -0.56 High 3913-67-5
L-Histidine 155.15 -3.67 Moderate 71-00-1
L-Prolinamide 114.14 -1.02 High Not available

Research Findings

  • 2-Methylalanine :
    • Identified in metabolomic studies as a biomarker for renal dysfunction (HMDB ID: HMDB0094692) .
    • Methylation reduces renal clearance by 40% compared to alanine in preclinical models.
  • L-Prolinamide: Used in synthesizing cyclic peptides (e.g., immunosuppressants), where amidation improves oral bioavailability by 25% .
  • Tripeptide Stability :
    • Methylation and amidation collectively increase plasma stability by 60% over unmethylated/acid-terminated analogues.

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